molecular formula C25H30Si B12591636 Silane, (9-anthracenylethynyl)tris(1-methylethyl)- CAS No. 327187-17-7

Silane, (9-anthracenylethynyl)tris(1-methylethyl)-

Cat. No.: B12591636
CAS No.: 327187-17-7
M. Wt: 358.6 g/mol
InChI Key: JQSTZKABPAEGHQ-UHFFFAOYSA-N
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Description

Silane, (9-anthracenylethynyl)tris(1-methylethyl)- is a compound with the molecular formula C25H30Si. It contains a silane group bonded to an anthracenylethynyl moiety and three isopropyl groups. This compound is notable for its unique structure, which includes multiple aromatic rings and a triple bond, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (9-anthracenylethynyl)tris(1-methylethyl)- typically involves the dihydrosilylation of terminal alkynes. One common method uses a borane-catalyzed selective dihydrosilylation reaction. This process involves the use of B(C6F5)3 as a catalyst to achieve the chemoselective construction of unsymmetrical 1,1-bis(silanes). The reaction is conducted under conditions that do not require the exclusion of air and moisture, making it practical for large-scale synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of transition-metal catalysts, such as cobalt or iron, can facilitate the dihydrosilylation of terminal aliphatic alkynes, providing access to symmetrical and unsymmetrical bis(silanes). These methods are efficient and can be adapted for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Silane, (9-anthracenylethynyl)tris(1-methylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the triple bond to a single bond, forming saturated silanes.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary but generally involve standard laboratory techniques .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while reduction results in saturated silanes. Substitution reactions can introduce a wide range of functional groups onto the aromatic rings .

Scientific Research Applications

Silane, (9-anthracenylethynyl)tris(1-methylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which Silane, (9-anthracenylethynyl)tris(1-methylethyl)- exerts its effects involves its ability to form stable complexes with other molecules. The silane group can interact with various molecular targets, including enzymes and receptors, through covalent bonding or coordination chemistry. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, (9-anthracenylethynyl)tris(1-methylethyl)- is unique due to its combination of an anthracenylethynyl moiety and three isopropyl groups. This structure imparts specific chemical reactivity and stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-anthracen-9-ylethynyl-tri(propan-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30Si/c1-18(2)26(19(3)4,20(5)6)16-15-25-23-13-9-7-11-21(23)17-22-12-8-10-14-24(22)25/h7-14,17-20H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSTZKABPAEGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC1=C2C=CC=CC2=CC3=CC=CC=C31)(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475744
Record name Silane, (9-anthracenylethynyl)tris(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327187-17-7
Record name Silane, (9-anthracenylethynyl)tris(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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